4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

PI3K inhibition Kinase selectivity Chromenone pharmacology

The compound 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one (CAS 847178-24-9) is a synthetic small molecule belonging to the tetrahydrobenzo[g]chromen-2-one (6,7-benzocoumarin) class, characterized by a tricyclic fused heterocyclic core bearing a 2,6-dimethylmorpholino substituent linked via a methylene bridge at the 4-position. The benzo[g]chromen-2-one scaffold represents a π-extended coumarin system with a partially saturated cyclohexene ring (6,7,8,9-tetrahydro), providing a rigid hydrophobic framework that differentiates it from simpler coumarin or chromen-4-one analogs.

Molecular Formula C20H25NO3
Molecular Weight 327.424
CAS No. 847178-24-9
Cat. No. B2839318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
CAS847178-24-9
Molecular FormulaC20H25NO3
Molecular Weight327.424
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C4CCCCC4=C3
InChIInChI=1S/C20H25NO3/c1-13-10-21(11-14(2)23-13)12-17-9-20(22)24-19-8-16-6-4-3-5-15(16)7-18(17)19/h7-9,13-14H,3-6,10-12H2,1-2H3
InChIKeyAMGBGHBXOUJYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2,6-Dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one (CAS 847178-24-9): Structural Class and Procurement-Relevant Identity


The compound 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one (CAS 847178-24-9) is a synthetic small molecule belonging to the tetrahydrobenzo[g]chromen-2-one (6,7-benzocoumarin) class, characterized by a tricyclic fused heterocyclic core bearing a 2,6-dimethylmorpholino substituent linked via a methylene bridge at the 4-position [1]. The benzo[g]chromen-2-one scaffold represents a π-extended coumarin system with a partially saturated cyclohexene ring (6,7,8,9-tetrahydro), providing a rigid hydrophobic framework that differentiates it from simpler coumarin or chromen-4-one analogs. This compound has been investigated as a phosphoinositide 3-kinase (PI3K) inhibitor and has demonstrated antiproliferative activity against human cancer cell lines, positioning it as a research tool in oncology-focused drug discovery programs [2].

Why Close Analogs of 4-((2,6-Dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one Cannot Be Casually Substituted for Procurement


In-class substitution among benzo[g]chromen-2-one derivatives is demonstrably unreliable due to the profound impact of the C-4 substituent on both kinase selectivity and antiproliferative potency. The 2,6-dimethylmorpholino moiety is not a generic solubilizing group; in structurally related morpholine-linked coumarin–triazole hybrids, the presence and stereochemistry of the 2,6-dimethylmorpholino substituent are critical determinants of galectin-1 (Gal-1) target engagement, apoptosis induction, and sub-G1 cell cycle arrest in MG-63 osteosarcoma cells [1]. Contemporaneously, benzo[g]chromen-2-one analogs bearing alternative 4-substituents—such as 4-((4-methylpiperidin-1-yl)methyl) or 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)—exhibit IC50 values that vary by >10-fold across MCF-7, A549, and HepG2 cell lines depending solely on the amine fragment . The tetrahydrobenzo[g]chromen-2-one core itself, distinguished from the fully aromatic benzochromenone scaffold by its partially saturated cyclohexene ring, contributes to distinct molecular recognition properties: the ring-saturated benzochromen-4-one analog 2-N-morpholino-8-(6′,7′,8′,9′-tetrahydrodibenzothiophene)chromen-4-one retains potent DNA-PK inhibitory activity (IC50 = 23 nM), confirming that the saturated ring geometry can preserve or enhance target engagement relative to unsaturated counterparts [2]. Collectively, these data establish that the combination of the tetrahydrobenzo[g]chromen-2-one core and the specific 2,6-dimethylmorpholino-methyl substituent produces pharmacological behavior that cannot be predicted from or reproduced by substituting either the core or the amine fragment independently.

Quantitative Differentiation Evidence for 4-((2,6-Dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one vs. Structural Analogs: A Comparator-Based Procurement Guide


PI3K Inhibitor Profiling: Differentiation from DNA-PK-Selective Benzochromenones (e.g., NU7026/DNA-PK Inhibitor II)

The target compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), distinguishing it from the structurally related benzochromenone DNA-PK Inhibitor II (NU7026, CAS 154447-35-5), which is a benzochromenone that acts as a potent, ATP-competitive inhibitor of DNA-PK (IC50 = 0.23 µM) with high selectivity over PI3K (IC50 = 13 µM for PI3-K, >100 µM for ATM and ATR) . While NU7026's pharmacological profile is dominated by DNA-PK inhibition with >56-fold selectivity over PI3K, the target compound's primary reported mechanism is PI3K inhibition, suggesting a fundamentally different kinase selectivity profile despite shared benzochromenone structural ancestry [1]. No direct head-to-head PI3K IC50 comparison is available in the current literature.

PI3K inhibition Kinase selectivity Chromenone pharmacology

Antiproliferative Potency Against Hep3B Hepatocellular Carcinoma: Cross-Compound Comparison with Doxorubicin

The target compound has demonstrated an IC50 value of 8.07 µM against the Hep3B hepatocellular carcinoma cell line, a potency level described as comparable to the standard chemotherapeutic agent doxorubicin in the same assay context . This positions the compound in the low-micromolar potency range, which is consistent with the activity profile reported for other benzochromene derivatives—a series of synthetic benzochromene derivatives showed cytotoxic IC50 values in the micromolar range (4.6–21.5 μM) across seven human cancer cell lines, with apoptosis induction confirmed in MCF-7 breast cancer cells [1]. It should be noted that this Hep3B IC50 datum derives from vendor-reported aggregated screening data rather than a peer-reviewed primary publication with full experimental detail; users should verify against their own assay systems.

Anticancer activity Hepatocellular carcinoma Cytotoxicity screening

Morpholino Substituent SAR: The 2,6-Dimethylmorpholino Moiety Confers Distinct Galectin-1-Mediated Apoptosis Induction Relative to Unsubstituted Morpholino Analogs

In the structurally related coumarin–triazole hybrid series, the compound 6n {7-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-((2,6-dimethylmorpholino)methyl)-2H-chromen-2-one}—which shares the identical 4-((2,6-dimethylmorpholino)methyl) pharmacophore with the target compound—demonstrated an IC50 of 0.80 ± 0.22 µM against MG-63 osteosarcoma cells, accompanied by confirmed apoptosis induction evidenced by sub-G1 phase arrest, increased percentage of apoptotic cells, decreased mitochondrial membrane potential, and elevated reactive oxygen species levels [1]. Crucially, this compound showed no toxicity against normal cells in the same study, suggesting a therapeutic window. The 2,6-dimethyl substitution on the morpholine ring is expected to contribute to enhanced lipophilicity and altered conformational preferences compared to unsubstituted morpholino analogs, potentially influencing membrane permeability and target binding kinetics [2]. While this data is from a coumarin rather than a benzo[g]chromen-2-one core, the shared 4-((2,6-dimethylmorpholino)methyl) fragment provides class-level SAR inference for the target compound.

Structure-activity relationship Apoptosis induction Galectin-1 target engagement

Structural Core Differentiation: Tetrahydrobenzo[g]chromen-2-one vs. Simple Chromen-2-one — Impact on Molecular Recognition and Two-Photon Excitation Properties

The benzo[g]chromen-2-one core represents a π-extended coumarin system with distinct photophysical and molecular recognition properties compared to simple chromen-2-one (coumarin) scaffolds. The benzo[g]coumarin series has been characterized as highly promising for bioimaging applications due to two-photon excitation around 900 nm, which falls within the optimal biological optical window for deep-tissue imaging [1]. The additional annulated benzene ring at the 6,7-position of the coumarin nucleus generates a planar, tricyclic system with extended π-conjugation, increasing the hydrophobic surface area available for protein–ligand interactions compared to monocyclic coumarins. Computational molecular docking studies on the coumarin–triazole hybrid bearing the 2,6-dimethylmorpholino-methyl fragment revealed strong electronic interactions with galectin-1 protein, suggesting that the extended aromatic surface contributes to target binding affinity [2]. Furthermore, the 6,7,8,9-tetrahydro saturation distinguishes this scaffold from fully aromatic benzochromenones, as demonstrated by the retention of potent DNA-PK inhibitory activity (IC50 = 23 nM) in a ring-saturated benzochromen-4-one analog [3].

Benzocoumarin scaffold π-Extended coumarin Photophysical properties

Alternative 4-Substituent Potency Comparison: 2,6-Dimethylmorpholino vs. Piperazine-Based Substituents on the Same Tetrahydrobenzo[g]chromen-2-one Core

Direct analogs sharing the identical 6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one core but bearing different 4-substituents exhibit substantially divergent activity profiles. The 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) analog has shown IC50 values ranging from 2.32 to 10.10 µg/mL against MCF-7 (breast) and A549 (lung) cancer cell lines, with the 2-fluorophenyl group enhancing activity compared to unsubstituted phenyl piperazine analogs—an effect attributed to improved target binding via halogen bonding interactions . The 4-((4-methylpiperidin-1-yl)methyl) analog, a simpler tertiary amine substituent, belongs to the same tetrahydrobenzo[g]chromen-2-one class but lacks the oxygen heteroatom and dimethyl substitution pattern of the morpholine ring . These examples demonstrate that the 4-substituent is a critical potency determinant, with morpholine-based substituents (particularly 2,6-dimethylmorpholino) offering a distinct hydrogen-bonding and conformational profile compared to piperazine or piperidine alternatives. The 2,6-dimethylmorpholino group provides two stereochemically defined methyl substituents that restrict conformational flexibility, potentially enhancing binding site complementarity relative to the more flexible piperazine or piperidine substituents.

Benzo[g]chromen-2-one SAR 4-Substituent variation Cytotoxicity differential

Recommended Research and Industrial Application Scenarios for 4-((2,6-Dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one Based on Evidence Strength


PI3K Pathway-Focused Oncology Research Requiring a Chromenone-Based Chemical Probe

This compound is best suited for academic and biopharmaceutical research groups investigating PI3K/Akt/mTOR signaling in oncology, where its reported PI3K inhibitory activity distinguishes it from benzochromenone-based DNA-PK inhibitors such as NU7026 [1]. Researchers studying PI3K-dependent cancer cell lines (e.g., PTEN-deficient models) should prioritize this compound over DNA-PK-selective benzochromenones to avoid confounding DNA damage response pathway modulation. The Hep3B cytotoxicity benchmark (IC50 = 8.07 µM) provides a starting potency reference for structure–activity relationship (SAR) optimization campaigns [2]. Note that the absence of published PI3K isoform selectivity data (α, β, δ, γ) means this compound is most appropriate for exploratory rather than definitive pathway dissection studies.

Medicinal Chemistry Optimization Leveraging the 2,6-Dimethylmorpholino Pharmacophore for Galectin-1-Mediated Anticancer Activity

Based on class-level evidence from the coumarin–triazole hybrid series, the 4-((2,6-dimethylmorpholino)methyl) fragment is a pharmacophoric element that contributes to galectin-1 target engagement and apoptosis induction (compound 6n: MG-63 IC50 = 0.80 ± 0.22 µM) [1]. Medicinal chemistry teams seeking to develop galectin-1-targeted anticancer agents with improved potency should use this compound as a core scaffold, modifying the triazole or other peripheral substituents while retaining the 2,6-dimethylmorpholino-methyl fragment. The tetrahydrobenzo[g]chromen-2-one core offers a larger hydrophobic surface for protein interactions compared to the simpler coumarin core used in compound 6n, providing an expanded chemical space for optimization.

Dual-Function Fluorescent Probe Development Exploiting Benzo[g]coumarin Two-Photon Excitation Properties

The benzo[g]chromen-2-one core (6,7-benzocoumarin) is part of a compound class demonstrated to exhibit two-photon excitation around 900 nm, an optimal wavelength for deep-tissue biological imaging with reduced phototoxicity and enhanced penetration depth [1]. Research groups developing theranostic agents or fluorescent chemical probes that combine PI3K-targeted pharmacology with bioimaging capability should evaluate this compound as a scaffold. The 2,6-dimethylmorpholino substituent may be further functionalized or replaced with fluorescent moieties while retaining the benzocoumarin core's favorable photophysical properties. This dual-application potential differentiates the target compound from simple coumarin-based probes that lack the extended π-conjugation necessary for near-infrared two-photon excitation.

Comparative Kinase Selectivity Profiling Against Benzochromenone Reference Compounds

Given the structural similarity between the target compound and established benzochromenone kinase inhibitors (DNA-PK Inhibitor II/NU7026: DNA-PK IC50 = 0.23 µM, PI3K IC50 = 13 µM; LY294002: PI3K IC50 = 1.4 µM), this compound is an appropriate candidate for comparative kinome profiling studies [1][2]. Contract research organizations (CROs) and academic screening centers offering kinase selectivity panel services should include this compound to help define the selectivity landscape of 4-substituted tetrahydrobenzo[g]chromen-2-ones. Such profiling data would address the current evidence gap regarding PI3K isoform selectivity (α, β, δ, γ) and off-target kinase interactions, generating procurement-justifying data for future users.

Quote Request

Request a Quote for 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.